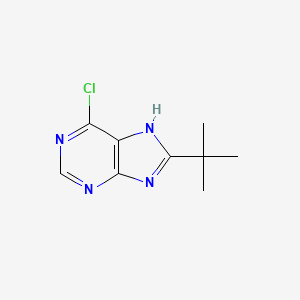

8-(Tert-butyl)-6-chloro-1H-purine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-tert-butyl-6-chloro-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4/c1-9(2,3)8-13-5-6(10)11-4-12-7(5)14-8/h4H,1-3H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYYUDBRHGGDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1)C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 8 Tert Butyl 6 Chloro 1h Purine

Nucleophilic Aromatic Substitution at the C6-Chlorine Position

The chlorine atom at the C6 position of 8-(tert-butyl)-6-chloro-1H-purine is susceptible to nucleophilic aromatic substitution, a common and effective method for introducing a wide range of substituents. nih.gov

Reactions with Diverse Nucleophiles (e.g., Amines, Oxygen, Sulfur, Carbon-based Nucleophiles)

The C6-chloro group can be displaced by a variety of nucleophiles, leading to the synthesis of diverse 6-substituted purine (B94841) derivatives. This includes reactions with amines to form 6-aminopurines, alkoxides to yield 6-alkoxypurines, and thiolates to produce 6-thiopurines. While traditionally less common for forming C-C bonds, recent advances have expanded the scope of nucleophilic substitution to include carbon-based nucleophiles. nih.gov

A study on the related 7-(tert-butyl)-6-chloropurine demonstrated its stability under basic conditions, allowing for classic model reactions to introduce various substituents at the C6 position. nih.govacs.org This suggests that this compound can similarly undergo these transformations.

Table 1: Examples of Nucleophilic Substitution Reactions at the C6-Position of Chloro-Purine Derivatives

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 6-Aminopurine derivative |

| Alkoxide | R-O⁻ | 6-Alkoxypurine derivative |

This table is illustrative and based on the general reactivity of 6-chloropurines.

Stereoelectronic and Steric Effects of the C8-tert-Butyl Group on C6 Reactivity

The bulky tert-butyl group at the C8 position exerts significant steric and electronic effects on the reactivity of the C6 position. Sterically, it can hinder the approach of nucleophiles to the C6 position. Electronically, the electron-donating nature of the tert-butyl group can influence the electron density of the purine ring, potentially modulating the reactivity of the C6-chloro group towards nucleophilic attack.

Further Functionalization of the Purine Ring System

Beyond substitution at the C6 position, the this compound scaffold allows for further derivatization at other positions on the purine ring.

Transition Metal-Catalyzed Cross-Coupling Reactions at Purine Carbons

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com Reactions like the Suzuki-Miyaura coupling (using boronic acids) and Sonogashira coupling (using terminal alkynes) can be employed to introduce aryl, alkenyl, and alkynyl groups at the carbon positions of the purine ring. ustc.edu.cnresearchgate.net While direct examples for this compound are not extensively detailed in the provided results, the general applicability of these reactions to halopurines is well-established. researchgate.netresearchgate.net For instance, photoredox and nickel-catalyzed sp2–sp3 cross-electrophile coupling has been used for the C6-alkylation of other chloropurine analogues. nih.gov

Table 2: Common Transition Metal-Catalyzed Cross-Coupling Reactions for Purine Functionalization

| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Halopurine, Boronic Acid | Palladium catalyst, Base | C-C (Aryl, Alkenyl) |

| Sonogashira | Halopurine, Terminal Alkyne | Palladium catalyst, Copper co-catalyst, Base | C-C (Alkynyl) |

| Heck | Halopurine, Alkene | Palladium catalyst, Base | C-C (Alkenyl) |

Transformations at Ring Nitrogens (N1, N3, N7, N9)

Alkylation and other transformations can occur at the nitrogen atoms of the purine ring (N1, N3, N7, and N9). The regioselectivity of these reactions is often influenced by the substituents already present on the purine core and the reaction conditions. For example, a method for the direct, regioselective introduction of a tert-butyl group at the N7 position of 6-substituted purines has been developed using a tert-alkyl halide and a tin(IV) chloride catalyst. nih.govacs.orgnih.gov This methodology can also lead to the N9 isomer under thermodynamic control. nih.govacs.org The stability of the N7-tert-butyl group can be sensitive to acidic conditions. nih.govacs.org

Derivatization at the C8 Position

While the starting compound already possesses a tert-butyl group at the C8 position, it is important to note the general reactivity of this position in other purine systems. The C8 position can be functionalized through various methods, including lithiation followed by reaction with an electrophile. mdpi.com For other purines, direct alkylation at the C8 position has been achieved using radical reactions. researchgate.net The synthesis of C8-substituted purines often requires transition-metal catalysis. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of 8 Tert Butyl 6 Chloro 1h Purine Analogues

Impact of the tert-Butyl Group and Chlorine Substitution on Molecular Recognition

The substituents at the C6 and C8 positions of the purine (B94841) ring are pivotal in defining the molecule's interaction with biological targets. The 8-tert-butyl group and the 6-chloro substituent on the 1H-purine core each play distinct and crucial roles in molecular recognition.

The tert-butyl group at the C8 position is a bulky, hydrophobic moiety that significantly influences binding affinity. In the context of enzyme inhibition, such as with Heat Shock Protein 90 (Hsp90), this group can occupy a specific hydrophobic pocket within the ATP-binding site. nih.govmdpi.com For instance, the 3-tert-butyl isoxazole (B147169) derivative of a related purine scaffold demonstrated superior binding affinity compared to analogues with smaller, less bulky groups like isopropyl. mdpi.com The presence of the tert-butyl group also provides a unique advantage for structural studies. It produces a strong, sharp signal in ¹H NMR spectroscopy, which can be used to observe nuclear Overhauser effects (NOEs) with the target protein, helping to pinpoint the ligand's binding site and orientation without requiring prior resonance assignments of the protein. nih.gov

The chlorine atom at the C6 position is more than a simple placeholder; it is an essential feature for both electronic modulation and synthetic versatility. Electronically, the chloro group enhances the affinity of some scaffolds for their targets, as seen in certain 1-phenylbenzazepine ligands where a 6-chloro group improves D1 receptor affinity. nih.gov Synthetically, the C6-chloro atom is a key functional handle. It activates the purine ring for nucleophilic substitution, allowing for the straightforward introduction of a wide array of functional groups (containing oxygen, sulfur, nitrogen, or carbon) to create extensive libraries of analogues. nih.gov This synthetic accessibility makes 6-chloropurine (B14466) derivatives valuable starting materials for developing new biologically active compounds. nih.govnih.gov The substituent at the C6 position also plays a critical role in directing the regioselectivity of further substitutions on the purine ring, particularly at the N7 and N9 positions. nih.gov

Conformational Analysis and Tautomerism Influencing Interactions

The biological activity of purine analogues is profoundly influenced by their three-dimensional structure and the potential for tautomerism. 8-(Tert-butyl)-6-chloro-1H-purine, like many purine derivatives, can exist in different tautomeric forms, most commonly the N7-H and N9-H tautomers. researchgate.netrsc.org Quantum chemical calculations and spectroscopic studies on related 6-chloropurines have been employed to investigate the relative stabilities of these forms, which can dictate their interaction patterns. researchgate.net

Regiochemical Influence of N7 and N9 Substituents on Structural Context

The distinction between N7- and N9-substituted purine isomers is a fundamental aspect of their chemistry and biology. The alkylation of a purine core often yields a mixture of these two regioisomers, which can possess markedly different biological activities and properties. nih.gov Consequently, developing regioselective synthetic methods to produce either the N7 or N9 isomer exclusively is a significant goal in medicinal chemistry. nih.gov

A new method has been developed for the direct, regioselective introduction of a tert-butyl group at the N7 position of 6-substituted purines using SnCl₄ as a catalyst. nih.gov This approach allows for the preparation of 7-(tert-butyl)-6-chloropurine, which serves as a precursor for other 6,7-disubstituted purines. nih.gov Under different, thermodynamically controlled conditions, the reaction can be guided to favor the formation of the N9 isomer. nih.gov

The two isomers can be reliably distinguished using ¹³C NMR spectroscopy. A key diagnostic feature is the chemical shift of the C5 carbon of the purine ring. For N9-alkylated 6-chloropurines, the C5 chemical shift is consistently observed around 132 ppm, whereas for the corresponding N7 isomers, this signal is shielded and appears at a lower value of approximately 123 ppm. nih.gov

Furthermore, the existing substituents on the purine ring can sterically influence the site of subsequent alkylation. For instance, a sufficiently bulky heteroaryl substituent at the C6 position can physically shield the N7 nitrogen, forcing alkylating agents to react exclusively at the N9 position. nih.govlookchem.com This steric hindrance provides another powerful tool for achieving regiochemical control in the synthesis of purine analogues.

Design Principles for Novel Purine-Based Scaffolds

The this compound structure serves as a versatile scaffold for the design of novel, potent, and selective inhibitors of various enzymes, particularly protein kinases and Hsp90. nih.gov The design principles for creating new molecules from this template are guided by the SAR insights discussed previously.

A primary strategy involves leveraging the purine core as an ATP-mimetic anchor that fits into the nucleotide-binding pocket of target enzymes. The design then focuses on strategic modifications at key positions to enhance potency and selectivity. nih.govnih.gov

Exploitation of the C6 Position : The chlorine atom at C6 is an ideal point for diversification. Using nucleophilic substitution reactions, a multitude of different chemical groups can be introduced to probe interactions with adjacent regions of the binding pocket and improve physicochemical properties. nih.gov

Modification of the N9/N7 Position : Attaching various side chains to the N9 or N7 nitrogen is a common strategy to extend the molecule into other regions of the target protein. nih.govmdpi.com In the design of Hsp90 inhibitors, for example, a focused array of N7/N9-substituted purines featuring different aromatic and non-aromatic rings were synthesized to optimize π-π stacking interactions within a hydrophobic pocket of the enzyme. nih.gov

Optimization of the C8 Substituent : While the tert-butyl group is effective, its replacement with other moieties can fine-tune the inhibitor's profile.

An example of these principles in action is the development of Hsp90 inhibitors based on a purine scaffold. By modifying the N9 position of a 6-chloro-purine derivative with different side chains, researchers have created compounds with potent inhibitory activity. mdpi.com

Data derived from studies on related purine-based Hsp90 inhibitors. nih.govmdpi.com

These studies show that even subtle changes, such as replacing a tert-butyl group with an isopropyl group on a side chain, can dramatically impact potency, with compound 6c being significantly more active than 6b . mdpi.com X-ray crystallography of these inhibitors bound to Hsp90 provides atomic-level details of their binding modes, offering further insights that guide the next cycle of molecular design. nih.govmdpi.com

Mechanistic Investigations of Biochemical Interactions Non Clinical Focus

Modulation of Cellular Targets and Enzymes by Purine (B94841) Derivatives

Purine analogues are a well-established class of compounds with diverse biological activities, often exerting their effects through interaction with key cellular machinery.

In Vitro Enzyme Inhibition Studies (e.g., Kinases)

While numerous purine derivatives have been identified as potent inhibitors of various kinases, specific inhibitory data for 8-(tert-butyl)-6-chloro-1H-purine is not currently available in the scientific literature. The general structure of a substituted purine provides a scaffold that can be adapted to target the ATP-binding pocket of kinases, and modifications at the C6 and C8 positions can significantly influence potency and selectivity. However, without direct experimental evidence, the kinase inhibitory profile of this compound remains speculative.

Interference with Nucleic Acid Synthesis and Metabolism Pathways

Purine analogues can interfere with nucleic acid synthesis and metabolism by acting as mimics of endogenous purines (adenine and guanine). This can lead to the inhibition of enzymes involved in nucleotide biosynthesis or the incorporation of the analogue into DNA or RNA, thereby disrupting their structure and function. There is currently no published research that specifically investigates the effects of this compound on these pathways.

Ligand-Receptor Binding Studies (e.g., Purinergic Receptors)

Purinergic receptors, which are activated by endogenous purines like adenosine (B11128) and ATP, are important drug targets. Many purine derivatives have been developed as agonists or antagonists for these receptors. The structural features of this compound suggest potential for interaction with purinergic receptors, but binding affinity and functional activity data have not been reported.

Elucidation of Molecular Mechanisms in Model Biological Systems

Detailed studies elucidating the molecular mechanisms of action of this compound in model biological systems, such as cell lines or animal models, are not available in the current body of scientific literature. Such studies would be crucial to understand its cellular effects, including any potential impact on signaling pathways, cell cycle regulation, or apoptosis.

Development and Application as Chemical Probes in Biological Research

The structure of this compound, with its reactive chloro group, could potentially be exploited for the development of chemical probes. The chloro substituent at the C6 position can serve as a handle for further chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin. Such probes could be valuable tools for identifying and studying the cellular targets of this compound. However, there are no published reports on the development or application of this compound as a chemical probe.

Theoretical and Computational Chemistry Studies of 8 Tert Butyl 6 Chloro 1h Purine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of 8-(tert-butyl)-6-chloro-1H-purine. These studies often involve determining the distribution of electron density, molecular orbital energies, and electrostatic potential.

Analysis of the electronic structure helps in understanding the intrinsic properties of the molecule. The distribution of charges and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of reactivity. For instance, the calculated energies of molecular orbitals can suggest the most likely sites for electrophilic and nucleophilic attack.

In the context of its reactivity, theoretical calculations have been employed to understand the stability of different isomers and the mechanisms of reactions such as alkylation. For example, the stability of the N7 and N9 isomers of tert-butylated 6-chloropurine (B14466) has been investigated, with findings indicating that the N9-isomer is generally more stable. acs.org The conditions for the tert-butylation reaction of 6-chloropurine have been optimized using catalysts like SnCl4, with theoretical calculations helping to rationalize the observed regioselectivity. acs.orgnih.gov

Table 1: Calculated Properties of this compound

| Property | Value |

| Molecular Formula | C9H11ClN4 |

| Molecular Weight | 210.67 g/mol |

| 1H NMR (400 MHz, CDCl3) | δ 8.85 (s, 1H), 8.47 (s, 1H), 1.91 (s, 9H) |

| 13C{1H} NMR (101 MHz, CDCl3) | δ 163.9, 151.8, 146.9, 142.8, 123.2, 59.1, 31.2 |

Note: NMR data corresponds to the N7 isomer, 7-(tert-butyl)-6-chloropurine. acs.org

Molecular Docking and Dynamics Simulations with Proposed Biological Targets

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed. These computational techniques predict how the compound might interact with specific biological targets, such as proteins or enzymes.

Molecular docking studies involve placing the 3D structure of the purine (B94841) derivative into the binding site of a target protein to predict its binding affinity and orientation. This helps in identifying potential biological targets and understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, purine derivatives have been docked into the active sites of various kinases, as their dysregulation is implicated in cancer. imtm.cz

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the interaction. researchgate.netnih.gov MD simulations track the movements of the compound and the protein over time, offering insights into the stability of the binding and any conformational changes that may occur upon binding. researchgate.netnih.govnih.gov These simulations are crucial for validating the docking results and for providing a more realistic model of the compound's behavior in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For purine derivatives, including those structurally related to this compound, QSAR studies are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. imtm.cz

In a typical QSAR study, a set of purine derivatives with known biological activities is used to build a model. nih.gov Various molecular descriptors, which quantify different aspects of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. Statistical methods are then used to find the best correlation between these descriptors and the observed activity.

For example, 3D-QSAR studies on 2,6,9-trisubstituted purine derivatives have shown that steric properties are more influential than electronic properties in determining their cytotoxic effects. imtm.cz Such models can highlight which structural features are beneficial or detrimental to the desired biological activity, thereby informing the rational design of new compounds. imtm.cz

Prediction of Regioselectivity in Purine Alkylation and Functionalization

The purine ring has multiple nitrogen atoms that can be alkylated, leading to different isomers with potentially distinct biological activities. nih.govresearchgate.net Predicting and controlling the regioselectivity of these reactions is a significant challenge in the synthesis of purine derivatives.

Computational methods play a crucial role in predicting the most likely site of alkylation. By calculating the relative energies of the possible products (e.g., N7 vs. N9 isomers), it is possible to predict the thermodynamically favored product. acs.orgnih.gov Furthermore, theoretical models can help to understand the influence of various factors, such as the nature of the alkylating agent, the solvent, and the catalyst, on the regioselectivity of the reaction. nih.govub.edu

For instance, studies on the tert-butylation of 6-chloropurine have shown that while direct alkylation often leads to the N9 isomer, specific conditions involving silylated purines and a Lewis acid catalyst like SnCl4 can favor the formation of the N7 isomer, 7-(tert-butyl)-6-chloropurine. acs.orgnih.gov Microwave-assisted synthesis has also been explored to improve the regioselectivity and yields of purine alkylation. researchgate.netub.edu

Advanced Applications in Chemical Biology Research

Utilization as Chemical Probes for Cellular Pathway Investigations

The development of chemical probes is essential for dissecting cellular signaling pathways and validating novel drug targets. 8-(Tert-butyl)-6-chloro-1H-purine serves as an excellent starting point for the synthesis of such probes. The chlorine atom at the C6 position is a versatile chemical handle, allowing for nucleophilic substitution reactions to introduce a variety of functional groups. This enables the systematic modification of the purine (B94841) core to generate libraries of compounds that can be screened for their ability to interact with specific proteins.

Derivatives of 6,8-disubstituted purines have been successfully developed as potent inhibitors of key cellular enzymes, particularly protein kinases. nih.gov For instance, by modifying the this compound scaffold, researchers can create molecules that target specific kinases involved in disease progression, such as cancer. These tailored molecules act as probes to investigate the role of individual kinases within complex signaling cascades. By observing the cellular effects of inhibiting a specific kinase with a probe derived from this scaffold, researchers can elucidate the kinase's function and its downstream signaling partners.

| Derivative Target Class | Cellular Pathway Investigated | Reference |

| Kinase Inhibitors | Anaplastic Lymphoma Kinase (ALK) Signaling | nih.gov |

| Various (Hypothetical) | Purinergic Signaling, Nucleotide Metabolism | nih.govmdpi.com |

Scaffold Design for Targeted Molecular Recognition and Specificity

The structure of this compound is particularly well-suited for scaffold-based drug design, a strategy that uses a common molecular core to build a diverse range of compounds. The purine core itself mimics endogenous ligands like adenosine (B11128), providing a favorable starting point for binding to ATP-binding sites in enzymes such as kinases. nih.gov

The substituents at the C6 and C8 positions are crucial for achieving targeted molecular recognition and specificity:

The C6-Chloro Group: This group is an electrophilic site, readily undergoing substitution. This allows for the introduction of various amine, ether, or thioether linkages to explore the chemical space around the purine core and optimize interactions with a target protein.

The C8-tert-Butyl Group: This bulky, non-polar group plays a significant role in defining the selectivity of the resulting compounds. It can fit into specific hydrophobic pockets within a protein's binding site, excluding the molecule from binding to other, less accommodating sites. This steric hindrance is a key factor in designing inhibitors that are selective for one kinase over others, which is a major challenge in drug development. nih.gov

A design strategy known as "scaffold hopping" has utilized the 6,8-disubstituted purine structure as an alternative to other heterocyclic systems for creating novel kinase inhibitors. nih.gov This approach led to the identification of purine-based compounds that could inhibit anaplastic lymphoma kinase (ALK) and its drug-resistant mutants at submicromolar concentrations. nih.gov The stability of the purine core and the predictable reactivity of its substituents make this compound a reliable and versatile scaffold for generating new generations of targeted inhibitors. nih.gov

| Structural Feature | Role in Scaffold Design | Significance for Molecular Recognition |

| Purine Core | Mimics endogenous ligands (e.g., adenosine). | Provides foundational binding affinity for ATP-binding sites. |

| C6-Chloro Group | Versatile site for nucleophilic substitution. | Allows for the attachment of diverse chemical groups to optimize target engagement and specificity. nih.gov |

| C8-tert-Butyl Group | Provides steric bulk and hydrophobicity. | Enhances selectivity by interacting with specific hydrophobic pockets in the target protein. nih.gov |

Integration into Complex Biological Systems Research

The utility of this compound extends to the study of broad and complex biological systems, such as nucleotide metabolism and purinergic signaling pathways. Purines and their derivatives are central to these processes, acting as metabolic intermediates, energy currency (ATP), and signaling molecules. nih.govmdpi.com Pathological deregulation of purinergic signaling is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. nih.gov

By using this compound as a scaffold, researchers can synthesize specific antagonists or agonists for purinoceptors (receptors that bind purines like ATP and adenosine). nih.gov These synthetic ligands are invaluable tools for:

Mapping Receptor Function: By selectively activating or blocking specific purinoceptor subtypes (e.g., P2Y or P2X receptors), researchers can determine their precise physiological roles. nih.gov

Investigating Disease Mechanisms: The application of these specific inhibitors in disease models allows for the investigation of how purinergic signaling contributes to pathophysiology. nih.gov

Studying Nucleotide Metabolism: Purine derivatives can be used to probe the enzymes involved in the synthesis and breakdown of nucleotides, processes that are critical for cell growth, proliferation, and DNA replication. mdpi.com

The development of potent and selective inhibitors for enzymes like ALK, derived from the this compound scaffold, provides a direct method to study the impact of these enzymes within the larger network of cellular signaling. nih.gov While the compound itself is a synthetic building block, its integration into the synthesis of bioactive molecules makes it a key component in the broader research effort to understand and manipulate complex biological systems.

Future Research Directions for 8 Tert Butyl 6 Chloro 1h Purine Analogues

Exploration of Novel Synthetic Methodologies for Enhanced Regioselectivity and Yield

A significant advancement in this area is the development of a direct N7 regioselective tert-alkylation method. nih.gov This technique utilizes N-trimethylsilylated purines and a tert-alkyl halide with a Lewis acid catalyst like tin(IV) chloride (SnCl4) to favor the formation of the N7 isomer. nih.govacs.org The choice of solvent and reaction temperature has been shown to be critical in directing the substitution to either the N7 or N9 position. acs.org For instance, conducting the tert-butylation of 6-chloropurine (B14466) at room temperature in dichloroethane (DCE) or acetonitrile (B52724) (ACN) favors the N7 product, while heating the reaction to 80°C in ACN leads to the N9 isomer. nih.govacs.org

Future research will likely focus on:

Optimization of Catalytic Systems: Exploring a wider range of Lewis acids and their concentrations to fine-tune regioselectivity and improve yields for a broader scope of purine (B94841) substrates. nih.govacs.org

Development of Greener Synthetic Routes: Investigating more environmentally friendly solvents and catalysts to reduce the environmental impact of these synthetic processes.

Flow Chemistry Applications: Adapting these synthetic methods to continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity.

Table 1: Regioselective Synthesis of tert-Butyl Chloropurine Isomers

| Starting Material | Alkylating Agent | Catalyst | Solvent | Temperature | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 6-chloropurine | tert-butyl bromide | SnCl4 | DCE | Room Temp | 7-(tert-butyl)-6-chloro-7H-purine | 75% | acs.org |

| 6-chloropurine | tert-butyl bromide | SnCl4 | ACN | Room Temp | 7-(tert-butyl)-6-chloro-7H-purine | 78% | acs.org |

| 6-chloropurine | tert-butyl bromide | SnCl4 | ACN | 80 °C | 9-(tert-butyl)-6-chloro-9H-purine | 39% | nih.gov |

Deeper Mechanistic Elucidation of Biochemical Interactions

Analogues derived from the 8-(tert-butyl)-6-chloro-1H-purine scaffold have shown promise as inhibitors of various protein kinases and other enzymes implicated in diseases like cancer. tandfonline.comnih.govnih.gov A deeper understanding of how these molecules interact with their biological targets at a molecular level is crucial for designing more potent and selective compounds.

For instance, 2,6,9-trisubstituted purine derivatives have been investigated as inhibitors of the Bcr-Abl kinase, which is involved in chronic myeloid leukemia (CML). nih.gov Some of these compounds have demonstrated greater potency than existing drugs like imatinib. nih.gov Similarly, other purine analogues have shown cytotoxic activity against various cancer cell lines. nih.govnih.gov

Future research in this area should include:

Structural Biology Studies: Co-crystallization of lead compounds with their target proteins to visualize the precise binding interactions.

Enzyme Kinetics and Inhibition Assays: Detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the potency of new analogues.

Cell-Based Assays: Evaluating the effects of new compounds on cellular signaling pathways to confirm their mechanism of action in a biological context.

Computational Design and Predictive Modeling for Advanced Purine Libraries

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling, are becoming indispensable tools in drug discovery. nih.govnih.gov These approaches can predict the biological activity of novel compounds before they are synthesized, saving significant time and resources. tandfonline.comresearchgate.net

2D and 3D-QSAR models have been successfully applied to various series of purine derivatives to identify the key structural features that govern their activity. tandfonline.comnih.govresearchgate.netmdpi.com For example, a 2D-QSAR study on purine analogues as c-Src tyrosine kinase inhibitors identified descriptors like the SsCH3E-index and H-Donor Count as being important for activity. tandfonline.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions that influence biological activity. nih.govnih.govmdpi.com

Future computational efforts should focus on:

Development of More Accurate Predictive Models: Integrating machine learning and deep learning algorithms with larger datasets to improve the predictive power of QSAR models. nih.govyoutube.com

Virtual Screening of Large Compound Libraries: Using validated computational models to screen vast virtual libraries of purine analogues to identify promising candidates for synthesis and biological testing. nih.gov

Free Energy Perturbation (FEP) Calculations: Employing physics-based methods like FEP to more accurately predict the binding affinities of designed ligands to their protein targets. youtube.com

Development of Advanced Research Tools and Probes based on the Purine Scaffold

The inherent properties of the purine ring system make it an excellent scaffold for the development of chemical probes and research tools. rsc.org These tools can be used to study biological processes, identify new drug targets, and validate the mechanism of action of therapeutic agents.

A notable application is the creation of fluorescent probes. By incorporating fluorophores into the purine structure, researchers have developed sensors for detecting biologically important species like hydrogen sulfide (B99878) (H₂S) and metal ions such as Cu²⁺. nih.govnih.govresearchgate.net These probes can be used for imaging and quantifying these species in living cells. For example, a purine-based fluorescent probe, EDPH, was designed to detect H₂S with a low detection limit of 41 nM. nih.gov Another example is 2-aminopurine, a fluorescent analogue of adenine (B156593) and guanine, which is widely used as a probe in nucleic acid research. wikipedia.org

Future directions in this area include:

Design of "Turn-on" Fluorescent Probes: Creating probes that exhibit a significant increase in fluorescence upon binding to their target, which provides a high signal-to-noise ratio. researchgate.net

Development of Ratiometric Sensors: Designing probes that show a shift in their fluorescence emission wavelength upon binding, allowing for more quantitative measurements that are independent of probe concentration. rsc.org

Photoaffinity Labeling Probes: Incorporating photoreactive groups into the purine scaffold to create probes that can be used to covalently label and identify the binding partners of purine-based compounds within a complex biological system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.